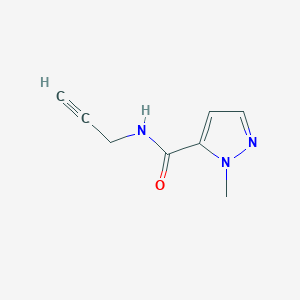
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide, commonly known as 'ketamine', is a dissociative anesthetic drug that has been used for both human and veterinary medicine. It was first synthesized in 1962 by Calvin Stevens, and since then, it has been used for various medical purposes, including sedation, anesthesia, and pain management. In recent years, ketamine has gained attention for its potential in treating depression and other mental health disorders.
Mecanismo De Acción
Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which leads to an increase in the levels of glutamate, a neurotransmitter that is involved in learning, memory, and mood regulation. This increase in glutamate levels is thought to be responsible for the rapid antidepressant effects of ketamine.
Biochemical and Physiological Effects:
Ketamine has a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and respiratory rate. It also affects the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ketamine has several advantages for use in lab experiments, including its rapid onset of action, its ability to induce dissociation and anesthesia, and its potential therapeutic effects in treating mental health disorders. However, there are also limitations to its use, including the potential for abuse and addiction, the risk of adverse side effects, and the need for careful dosing and monitoring.
Direcciones Futuras
There are several potential future directions for research on ketamine, including the development of new formulations and delivery methods, the exploration of its potential in treating other mental health disorders, and the investigation of its long-term effects on brain function and structure. Additionally, researchers are exploring the use of ketamine in combination with other medications or therapies to enhance its therapeutic effects and reduce the risk of adverse side effects.
In conclusion, ketamine is a promising drug that has shown potential in treating depression and other mental health disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this drug. However, more research is needed to fully understand its therapeutic potential and ensure its safe and effective use in clinical settings.
Métodos De Síntesis
Ketamine is synthesized through a multistep process that involves the condensation of cyclohexanone with methylamine, followed by the reaction of the resulting compound with 2-chloro-2-nitrobenzene. The final product is then purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
Ketamine has been extensively studied for its potential therapeutic effects in treating depression, anxiety, and other mental health disorders. Recent studies have shown that ketamine can rapidly alleviate symptoms of depression and suicidal ideation in patients who do not respond to traditional antidepressant medications. It has also been shown to have potential in treating post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), and chronic pain.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-18(16(12-17)9-5-2-6-10-16)15(20)11-13-7-3-4-8-14(13)19(21)22/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLMWRSJEWDZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2596280.png)

![2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2596284.png)


![(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2596289.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)